Here are some examples of scientific research applications of (MTBPh3)Br in the Wittig reaction:
(MTBPh3)Br can be used to synthesize various complex organic molecules, including natural products, pharmaceuticals, and advanced materials. For instance, it has been employed in the synthesis of the antimalarial drug (+)-artemisinin. [Source: Sigma-Aldrich product page for (Methoxymethyl)triphenylphosphonium chloride, a closely related compound ]
The Wittig reaction using (MTBPh3)Br is applicable in the development of novel organic materials with specific properties. Researchers have utilized it to synthesize functionalized quinolines, which are a class of nitrogen-containing heterocyclic compounds with potential applications in organic electronics and medicinal chemistry. [Source: BLD Pharm product information on (Methoxymethyl)triphenylphosphonium bromide]
(Methoxymethyl)triphenylphosphonium bromide is a quaternary ammonium compound with the chemical formula CHBrOP. It is characterized by a triphenylphosphonium cation, which is attached to a methoxymethyl group and a bromide anion. The compound appears as a solid, typically white to off-white in color, and has a melting point ranging from 175 to 179 °C under inert atmosphere conditions . Its structure includes a phosphorus atom bonded to three phenyl groups and one methoxymethyl group, making it a notable member of the phosphonium salt family.
The biological activity of (methoxymethyl)triphenylphosphonium bromide has been explored in various studies. It exhibits potential cytostatic activity, which indicates its ability to inhibit cell growth and proliferation. This property makes it a candidate for further investigation in cancer research and therapeutic applications . Moreover, its derivatives have shown antifungal activities, thereby expanding its potential use in medicinal chemistry .
The synthesis of (methoxymethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with methoxymethyl bromide. The general procedure includes:
This method ensures a high yield of the desired phosphonium salt with minimal impurities .
The uniqueness of (methoxymethyl)triphenylphosphonium bromide lies in its specific functionalization with the methoxymethyl group, which influences its reactivity and potential applications compared to other phosphonium salts. This compound's ability to act as both a reagent and an active pharmacological agent highlights its versatility in both synthetic chemistry and biological research .
Interaction studies involving (methoxymethyl)triphenylphosphonium bromide have focused on its reactivity with biological molecules and other chemical compounds. Research indicates that this compound can interact with various substrates during synthetic reactions, leading to the formation of diverse organic products. Its interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic effects .
Several compounds share structural similarities with (methoxymethyl)triphenylphosphonium bromide, including:
Compound Name | Key Features |
The synthesis of (methoxymethyl)triphenylphosphonium bromide follows the fundamental principles of nucleophilic substitution chemistry, specifically the bimolecular nucleophilic substitution (SN2) mechanism [1] [2]. The primary synthetic route involves the direct quaternization of triphenylphosphine with methoxymethyl bromide, where triphenylphosphine acts as the nucleophile attacking the electrophilic carbon center of the alkyl halide [4]. The mechanistic pathway proceeds through a concerted process where the phosphorus lone pair attacks the carbon atom bearing the bromide leaving group, resulting in the simultaneous formation of the carbon-phosphorus bond and cleavage of the carbon-bromide bond [1] [5]. This reaction exhibits characteristic SN2 kinetics, displaying second-order behavior with rate dependence on both the phosphine nucleophile and the alkyl halide electrophile [6] [7]. The stereochemical outcome of this transformation involves inversion of configuration at the phosphorus center, as observed in related organophosphorus substitution reactions [1]. The pentacoordinated phosphorane intermediate formed during the reaction leads to thermodynamic control, favoring the more stable stereoisomer [1] [8]. Kinetic studies have demonstrated that the rate-determining step in the quaternization reaction involves proton transfer to the carbanion center of the phosphonium zwitterion intermediate [7]. The reaction exhibits a third-order rate equation when conducted in protic solvents, with significant solvent isotope effects observed in deuterated systems [7].
Alternative synthetic approaches include the use of methoxymethyl chloride as the electrophilic partner, which provides the corresponding chloride salt [9] [10]. The chloride variant can be subsequently converted to the bromide salt through anion exchange reactions using sodium bromide or potassium bromide in polar solvents [11]. Solvent Systems and Reaction KineticsThe choice of solvent system significantly influences both the reaction kinetics and the overall yield of (methoxymethyl)triphenylphosphonium bromide formation [12] [6]. Polar protic solvents demonstrate superior performance due to their ability to stabilize the ionic transition states formed during the nucleophilic substitution process [12] [13]. Isopropanol emerges as the optimal solvent choice, achieving yields of 69.7% under optimized conditions [12]. The effectiveness of isopropanol stems from its balanced polarity and hydrogen bonding capability, which facilitates solvation of both the charged intermediates and the final ionic product [12]. Comparative studies reveal that n-propanol provides yields of 64.7%, while ethanol demonstrates moderate performance due to increased solvation effects [12].
Nonpolar solvents such as benzene and toluene, while providing reasonable yields, exhibit significantly slower reaction rates due to poor solvation of the ionic species [12] [4]. The use of polar aprotic solvents like acetonitrile results in diminished yields, as these solvents stabilize the nucleophile through solvation, reducing its reactivity [12] [13]. The reaction kinetics follow second-order behavior, with the rate equation expressed as: Rate = k[triphenylphosphine][methoxymethyl bromide] [6] [5]. The rate constant demonstrates temperature dependence following the Arrhenius equation, with activation energies typically ranging from 45-55 kilojoules per mole for primary alkyl halides [14] [15]. Solvent polarity effects manifest through differential stabilization of reactants versus transition states [13]. In charged systems, increasing solvent polarity tends to decrease reaction rates due to enhanced solvation of reactants, while neutral reactant systems show rate enhancement with increased polarity [13]. Temperature-Dependent Yield OptimizationTemperature optimization represents a critical parameter in maximizing the yield and efficiency of (methoxymethyl)triphenylphosphonium bromide synthesis [12] [16]. Systematic studies have identified an optimal temperature range of 132-146°C, with the maximum yield of 76.1% achieved at 135.7°C [12].
At suboptimal temperatures below 132°C, the reaction suffers from incomplete conversion due to insufficient thermal energy to overcome activation barriers [12] [16]. Lower temperatures of 112°C and 118°C result in yields below 72%, accompanied by extended reaction times and incomplete reactant conversion [12]. Temperatures exceeding the optimal range demonstrate diminishing returns, with yields declining beyond 146°C [12]. Elevated temperatures promote side reactions, including decomposition pathways and elimination reactions that compete with the desired substitution process [12] [16]. The formation of side products increases substantially at temperatures above 146°C, reaching 8% at 150°C [12]. The temperature coefficient for the reaction system averages 2.2, indicating that the reaction rate approximately doubles for every 10°C increase in temperature within the studied range [14]. This behavior aligns with typical SN2 reactions, where moderate temperature coefficients reflect the balance between increased molecular motion and competing reaction pathways [5] [17]. Reaction time optimization reveals an inverse relationship with temperature, where optimal conditions achieve completion within 5 hours at 135.7°C [12]. The solvent-to-triphenylphosphine ratio requires adjustment with temperature changes, with the optimal ratio of 46.2 mol/mol providing maximum efficiency at the optimal temperature [12]. Purification Techniques and ChallengesThe purification of (methoxymethyl)triphenylphosphonium bromide presents unique challenges due to the ionic nature of the compound and the presence of triphenylphosphine oxide impurities [18] [19] [20]. Multiple purification strategies have been developed to achieve high-purity products suitable for synthetic applications [18] [19]. Recrystallization represents the most widely employed purification method, with ethanol and acetone serving as the primary recrystallization solvents [18] [21]. Ethanol recrystallization achieves purities of 95-98% with recovery yields of 75-85%, requiring 4-6 hours for completion [18]. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation [18].
Acetone recrystallization provides slightly lower purities of 92-96% but offers faster processing times of 3-5 hours [18] [21]. The choice between ethanol and acetone depends on the specific impurity profile and the required purity specifications for the intended application [18]. Column chromatography using silica gel as the stationary phase achieves the highest purities of 98-99% but suffers from reduced recovery yields of 60-75% [20] [22]. The technique requires careful selection of eluent systems, typically employing hexane/ethyl acetate/methanol/water mixtures in specific ratios [20]. The method proves particularly effective for removing triphenylphosphine oxide impurities that co-elute with traditional recrystallization methods [20]. The primary purification challenge stems from the presence of unreacted triphenylphosphine and its oxidation product, triphenylphosphine oxide [20]. These impurities exhibit similar solubility characteristics to the desired product, necessitating multiple purification cycles or specialized techniques [19] [20]. Ion exchange chromatography using cation exchange resins provides an alternative approach for large-scale purification [19]. The method exploits the cationic nature of the phosphonium salt, allowing selective retention and subsequent elution with electrolyte solutions [19]. This technique demonstrates excellent scalability but requires specialized equipment and expertise [19]. Vacuum filtration combined with washing procedures offers rapid purification with excellent recovery yields of 85-95% [18]. While achieving moderate purities of 85-92%, this method proves highly cost-effective and scalable for industrial applications [18]. The technique involves filtering the crude product and washing with cold solvents to remove soluble impurities [18]. Nuclear Magnetic Resonance (NMR) Spectral AnalysisNuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (Methoxymethyl)triphenylphosphonium bromide through examination of multiple nuclei. The compound exhibits characteristic spectral features that confirm its quaternary phosphonium structure and functional group arrangement. Proton Nuclear Magnetic Resonance (¹H NMR) AnalysisThe ¹H Nuclear Magnetic Resonance spectrum of (Methoxymethyl)triphenylphosphonium bromide displays distinctive resonance patterns characteristic of the triphenylphosphonium core with methoxymethyl substitution [1] [2] [3]. The aromatic protons of the three phenyl rings attached to phosphorus appear as complex multiplets in the downfield region between 7.60 and 7.85 parts per million [3] . These signals can be differentiated based on their relative positions to the phosphorus center, with ortho protons appearing at 7.80-7.85 parts per million as a multiplet integrating for six protons, meta protons resonating at 7.70-7.75 parts per million integrating for nine protons, and para protons observed at 7.60-7.65 parts per million integrating for three protons [1] [3]. The methoxymethyl substituent exhibits two distinct resonance patterns. The methylene protons directly bonded to phosphorus (-OCH₂P⁺) appear as a characteristic doublet at 4.2-4.5 parts per million with a ²JHP coupling constant of approximately 12-15 Hertz, confirming direct phosphorus-carbon connectivity [2] [3] . This coupling pattern provides unambiguous evidence for the quaternary phosphonium structure. The methoxy protons (-OCH₃) resonate as a sharp singlet at 3.3 parts per million, integrating for three protons [1] [2] [3] . The chemical shift values and coupling patterns observed are consistent with literature reports for related triphenylphosphonium compounds [5] [6] [7]. The deshielding of aromatic protons relative to free triphenylphosphine reflects the positive charge localization on the phosphorus center, which withdraws electron density from the aromatic systems through inductive effects [6] [8] [9]. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) AnalysisThe ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and phosphorus-carbon connectivity through observation of ¹³C-³¹P coupling patterns [10] [11] [12]. The aromatic carbons display characteristic chemical shifts and coupling constants that reflect their proximity to the phosphorus center. The ipso carbons (C1) directly bonded to phosphorus appear at 118-119 parts per million with large one-bond carbon-phosphorus coupling constants (¹JCP) of approximately 85-90 Hertz [10] [11]. This substantial coupling confirms direct phosphorus-carbon bonding and is characteristic of quaternary phosphonium centers [8] [11] [9]. The ortho carbons (C2/C6) resonate at 134-135 parts per million with two-bond coupling (²JCP) of 10-12 Hertz, while meta carbons (C3/C5) appear at 130-131 parts per million with three-bond coupling (³JCP) of 2-3 Hertz [10] [11] [12]. Para carbons (C4) exhibit the smallest coupling effects, appearing at 127-128 parts per million with four-bond coupling (⁴JCP) of 1-2 Hertz [10] [11]. The methoxymethyl carbon directly bonded to phosphorus (-OCH₂P⁺) appears at 65-70 parts per million with a one-bond coupling constant (¹JCP) of approximately 50-55 Hertz [2]. This coupling pattern confirms the direct phosphorus-carbon connectivity of the methoxymethyl substituent. The methoxy carbon (-OCH₃) resonates at 58-59 parts per million with a three-bond coupling (³JCP) of 5-7 Hertz, transmitted through the oxygen atom [2] [14]. The observed chemical shifts and coupling patterns are consistent with the expected electronic environment of a quaternary phosphonium salt [8] [11] [9]. The downfield shifts of carbons directly bonded to phosphorus reflect the deshielding effect of the positively charged phosphorus center [6] [8] [15]. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Analysis³¹P Nuclear Magnetic Resonance spectroscopy provides the most direct characterization of the phosphorus environment in (Methoxymethyl)triphenylphosphonium bromide [7] [8] [9] [16]. The compound exhibits a single ³¹P resonance appearing as a sharp singlet in proton-decoupled spectra, confirming the presence of a single phosphorus environment [7] [9] [16]. The chemical shift of the phosphorus nucleus varies slightly with solvent, appearing at 20-25 parts per million in deuterated chloroform, 18-22 parts per million in deuterium oxide, 22-27 parts per million in deuterated dimethyl sulfoxide, and 19-24 parts per million in deuterated acetonitrile [7] [8] [9]. These chemical shift values are characteristic of quaternary triphenylphosphonium centers with alkyl substitution [7] [8] [9] [16] [15]. The ³¹P chemical shift reflects the electronic environment around the phosphorus center, which is influenced by the electronegativity of substituents and the overall charge distribution [9] [16] [15]. The observed chemical shift range is consistent with other triphenylphosphonium salts bearing oxygen-containing substituents [8] [9] [16]. The sharp singlet appearance in proton-decoupled spectra indicates rapid exchange or equivalent environments for all substituents on the phosphorus center [9] [16]. Comparison with related phosphonium compounds reveals that the methoxymethyl substituent causes minimal perturbation of the phosphorus electronic environment compared to other alkyl groups [7] [8] [9]. The chemical shift values observed are intermediate between those of methyltriphenylphosphonium salts and triphenylphosphonium salts bearing longer alkyl chains [7] [9] [16]. Infrared (IR) Vibrational Mode AssignmentsInfrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of (Methoxymethyl)triphenylphosphonium bromide [17] [18] [19] [20]. The infrared spectrum exhibits numerous absorption bands that can be assigned to specific vibrational modes based on their frequencies, intensities, and comparison with related compounds [19] [20] [21] [22]. Carbon-Hydrogen Stretching VibrationsThe carbon-hydrogen stretching region (2800-3200 cm⁻¹) displays characteristic absorption patterns for both aromatic and aliphatic carbon-hydrogen bonds [17] [19] [23] [24]. Aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands at 3050-3070 cm⁻¹, consistent with the presence of three phenyl rings attached to the phosphorus center [19] [21] [23] [24]. These frequencies are typical for monosubstituted benzene rings and confirm the aromatic character of the phenyl substituents [23] [24]. Aliphatic carbon-hydrogen stretching vibrations from the methoxymethyl group appear at lower frequencies. The methyl carbon-hydrogen stretching modes of the methoxy group (-OCH₃) are observed at 2980-3000 cm⁻¹ as weak absorption bands [17] [24]. The methylene carbon-hydrogen stretching vibrations (-OCH₂P⁺) appear at 2920-2940 cm⁻¹ and 2850-2870 cm⁻¹ as weak bands, corresponding to the antisymmetric and symmetric stretching modes respectively [17] [24]. The observed frequencies and intensities are consistent with literature values for related phosphonium compounds containing both aromatic and aliphatic carbon-hydrogen bonds [19] [20] [23]. The presence of the positively charged phosphorus center causes minimal perturbation of the carbon-hydrogen stretching frequencies compared to neutral analogs [19] [23]. Aromatic Ring VibrationsThe aromatic ring system exhibits characteristic vibrational modes that confirm the presence of phenyl substituents and provide information about their electronic environment [19] [23] [25] [26]. Carbon-carbon stretching vibrations of the aromatic rings appear as strong absorption bands at multiple frequencies, reflecting the various stretching modes possible in monosubstituted benzene rings [23] [25] [26]. The primary aromatic carbon-carbon stretching vibrations are observed at 1580-1590 cm⁻¹, 1475-1485 cm⁻¹, and 1435-1445 cm⁻¹ as strong intensity bands [19] [23] [25] [26]. These frequencies correspond to the symmetric and antisymmetric carbon-carbon stretching modes of the phenyl rings and are characteristic of monosubstituted benzene derivatives [19] [23] [26]. The relative intensities and frequencies are consistent with electron-withdrawing effects from the positively charged phosphorus center [23] [25]. Aromatic carbon-hydrogen in-plane bending vibrations appear at 1000-1020 cm⁻¹ as medium intensity bands [19] [23]. Out-of-plane carbon-hydrogen bending vibrations characteristic of monosubstituted benzene rings are observed at 745-755 cm⁻¹ and 690-700 cm⁻¹ as strong absorption bands [19] [23] [25]. These frequencies and their relative intensities provide confirmation of the monosubstituted benzene ring structure [23] [25] [26]. Ring deformation modes appear at lower frequencies, with characteristic bands observed at 540-560 cm⁻¹ as medium intensity absorptions [19] [23]. These vibrations involve collective motion of the aromatic ring carbons and are sensitive to substituent effects [23] [25]. Phosphorus-Carbon and Carbon-Oxygen Vibrational ModesThe phosphorus-carbon vibrational modes provide direct evidence for the bonding between phosphorus and its substituents [18] [19] [27] [25]. Phosphorus-carbon stretching vibrations involving the aromatic substituents appear at 1070-1090 cm⁻¹ as strong absorption bands [19] [27] [25]. These frequencies are characteristic of phosphorus-phenyl bonds in quaternary phosphonium salts and reflect the electron-withdrawing nature of the positively charged phosphorus center [27] [25] [28]. Aliphatic phosphorus-carbon stretching involving the methoxymethyl substituent appears at 990-1010 cm⁻¹ as a strong absorption band [27] [25] [28]. This frequency is consistent with phosphorus-carbon single bonds bearing electron-withdrawing substituents and confirms the direct connectivity between phosphorus and the methoxymethyl carbon [27] [28]. Antisymmetric phosphorus-carbon stretching vibrations appear as weak bands at 715-725 cm⁻¹ [18] [27] [28]. These modes involve collective stretching of multiple phosphorus-carbon bonds and are characteristic of triphenylphosphonium structures [27] [28] [29]. Skeletal deformation modes involving phosphorus-carbon-carbon bending appear at 480-500 cm⁻¹ as medium intensity bands [19] [27]. Carbon-oxygen stretching vibrations from the methoxymethyl ether linkage are observed at 1180-1220 cm⁻¹ and 1110-1130 cm⁻¹ as medium intensity bands [17] [24]. These frequencies are characteristic of aliphatic ethers and confirm the presence of the carbon-oxygen-carbon linkage in the methoxymethyl substituent [17] [24]. The slight deviation from typical ether frequencies reflects the influence of the adjacent positively charged phosphorus center [17]. Mass Spectrometric Fragmentation PatternsMass spectrometry provides detailed information about the molecular structure and fragmentation pathways of (Methoxymethyl)triphenylphosphonium bromide [30] [31] [32] [33]. The compound exhibits characteristic fragmentation patterns that confirm its structure and provide insight into the relative stability of various ionic fragments [30] [32] [33]. Molecular Ion and Primary FragmentationThe molecular ion peak [M]⁺ appears at mass-to-charge ratio 387/385 (accounting for bromine isotopes) with relatively low intensity (5-10% relative intensity), which is typical for quaternary phosphonium salts [30] [32] [33]. The low abundance of the molecular ion reflects the tendency of these compounds to undergo rapid fragmentation under electron impact conditions [30] [32]. The base peak in the mass spectrum appears at mass-to-charge ratio 307, corresponding to the loss of both the bromide anion and a methoxy radical [M-Br-CH₃O]⁺ [30] [32]. This fragmentation pathway represents the most thermodynamically favorable primary fragmentation process and results in the formation of a stabilized phosphonium cation [30] [32] [33]. The high abundance of this fragment (100% relative intensity) indicates its exceptional stability under mass spectrometric conditions [30] [32]. Triphenylphosphine-Related FragmentsA series of fragments related to the triphenylphosphine core structure provides confirmation of the phosphonium framework [30] [31] [32]. The triphenylphosphine cation [PPh₃]⁺ appears at mass-to-charge ratio 262 with high relative intensity (85-95%), resulting from the loss of the methoxymethyl substituent from the molecular ion [31] [32]. This fragment represents one of the most stable phosphorus-containing species in the mass spectrum [30] [31] [32]. Sequential loss of phenyl groups from the triphenylphosphine cation generates a series of characteristic fragments [30] [31] [32]. The diphenylphosphine cation [Ph₂PH]⁺ appears at mass-to-charge ratio 244 with moderate intensity (20-30%), followed by the phenylphosphine cation [PPh₂]⁺ at mass-to-charge ratio 183 with high intensity (75-85%) [30] [31] [32]. Further fragmentation produces the phenylphosphine cation [PhPH]⁺ at mass-to-charge ratio 152 with lower intensity (15-25%) [30] [31] [32]. Methoxymethyl-Related FragmentationThe methoxymethyl substituent undergoes characteristic fragmentation patterns that provide confirmation of its structure and connectivity [30] [33]. A rearrangement fragment retaining the methoxymethyl group bonded to phosphorus [P(CH₂OCH₃)]⁺ appears at mass-to-charge ratio 135 with moderate intensity (10-20%) [30] [33]. This fragment provides direct evidence for the methoxymethyl-phosphorus connectivity and demonstrates the stability of this linkage under certain fragmentation conditions [30] [33]. The methoxymethyl cation [CH₂OCH₃]⁺ appears at mass-to-charge ratio 45 with significant intensity (30-40%), representing cleavage of the phosphorus-carbon bond [30] [33]. The methoxy cation [OCH₃]⁺ at mass-to-charge ratio 31 (20-30% relative intensity) results from further fragmentation of the methoxymethyl unit [30] [33]. Aromatic Fragmentation PatternsThe phenyl rings undergo typical aromatic fragmentation patterns characteristic of substituted benzene derivatives [30] [31] [32]. The phenyl cation [Ph]⁺ appears at mass-to-charge ratio 77 with moderate intensity (40-50%), representing a stable aromatic carbocation [30] [31] [32]. Additional aromatic fragments include [PhCH]⁺ at mass-to-charge ratio 108 with lower intensity (5-15%), resulting from rearrangement processes involving the phenyl rings [30] [31] [32]. The fragmentation patterns observed are consistent with those reported for related triphenylphosphonium compounds and confirm the structural assignment of (Methoxymethyl)triphenylphosphonium bromide [30] [31] [32] [33]. The relative abundances of the various fragments provide insight into the thermodynamic stability of different ionic species and the preferred fragmentation pathways under electron impact conditions [30] [32] [33]. GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Dates
Last modified: 08-16-2023
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